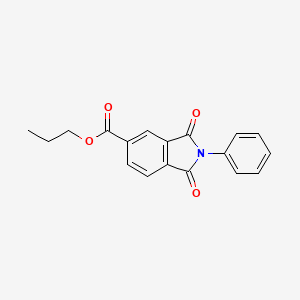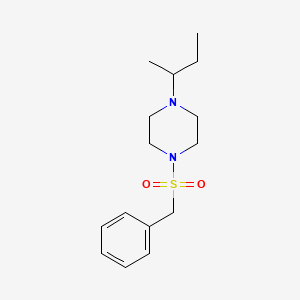![molecular formula C20H13N5O3 B15154411 2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is a complex organic compound characterized by its unique tricyclic structure and azido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by azidation using sodium azide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkyne-containing compounds to form triazoles via the Huisgen cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Potassium permanganate (KMnO4) is often used for the oxidation of aromatic rings.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxidized Aromatic Compounds: Produced from the oxidation of the phenyl ring.
Scientific Research Applications
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide involves its ability to undergo bioorthogonal reactions, particularly azide-alkyne cycloaddition . This reaction is highly specific and occurs without interfering with native biological processes, making it ideal for labeling and tracking biomolecules in complex biological systems . The azido group can also be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
- N-isoindoline-1,3-dione derivatives
- Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate
Uniqueness
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is unique due to its combination of a tricyclic structure and an azido functional group, which imparts high reactivity and versatility in various chemical reactions . This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal chemistry .
Properties
Molecular Formula |
C20H13N5O3 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-azido-N-(1,3-dioxo-2-phenylbenzo[de]isoquinolin-6-yl)acetamide |
InChI |
InChI=1S/C20H13N5O3/c21-24-22-11-17(26)23-16-10-9-15-18-13(16)7-4-8-14(18)19(27)25(20(15)28)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26) |
InChI Key |
NTYSQHRVMANXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(=O)CN=[N+]=[N-])C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)

![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

![3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)
